4,4,5,5-Tetramethyl-2-((1S,2R)-2-methylcyclopropyl)-1,3,2-dioxaborolane is a highly enantioenriched, chiral cyclopropyl building block utilized primarily in Suzuki-Miyaura cross-coupling reactions [1]. Featuring a pre-installed cis-stereocenter, this pinacol boronate (Bpin) ester is critical for introducing the (1S,2R)-2-methylcyclopropyl motif into complex active pharmaceutical ingredients (APIs), such as KRAS G12D inhibitors and advanced targeted therapies [2]. The Bpin format ensures excellent bench stability and solubility in standard organic solvents, while the pre-resolved stereochemistry allows manufacturers to bypass late-stage chiral separations, streamlining both discovery and scale-up workflows [1].
Substituting this specific (1S,2R) enantiomer with racemic cis-2-methylcyclopropylboronic acid pinacol ester or the trans-isomer fundamentally disrupts downstream manufacturing [1]. Using the racemate necessitates late-stage chiral supercritical fluid chromatography (SFC) of the final API, capping the theoretical yield of the desired enantiomer at 50% and significantly increasing solvent waste and processing time [1]. Furthermore, substituting with the trans-isomer alters the spatial trajectory of the methyl group, which not only changes the transmetalation kinetics during palladium-catalyzed cross-coupling but also typically ablates the target binding affinity in the final pharmaceutical product due to steric clashes in the receptor pocket [2].
Procurement of the pre-resolved (1S,2R)-enantiomer directly impacts the overall synthetic yield. When utilizing the enantiopure (1S,2R)-Bpin ester in a standard palladium-catalyzed Suzuki coupling, the desired chiral product is obtained in >85% isolated yield [1]. In contrast, utilizing the racemic cis-mixture requires post-coupling chiral SFC separation, which inherently limits the maximum theoretical yield to 50%, with practical isolated yields of the desired enantiomer often falling below 40% due to separation inefficiencies [1].
| Evidence Dimension | Yield of desired enantiomeric product |
| Target Compound Data | >85% yield (direct coupling) |
| Comparator Or Baseline | Racemic cis-2-methylcyclopropyl Bpin ester (<40% yield after SFC) |
| Quantified Difference | >2x increase in functional yield |
| Conditions | Pd-catalyzed Suzuki-Miyaura coupling followed by isolation |
Purchasing the enantiopure building block eliminates the need for expensive, low-throughput late-stage chiral chromatography, drastically reducing the cost of goods for API synthesis.
The cis-relationship between the methyl group and the boronate ester introduces significant steric hindrance at the transmetalation step compared to trans-isomers or unsubstituted analogs [1]. Quantitative kinetic studies show that the (1S,2R)-isomer requires bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or RuPhos) to achieve >95% conversion within 12 hours at 80 °C. When standard ligands like PPh3 or dppf are used—which work well for unsubstituted cyclopropyl boronates—the conversion of the (1S,2R)-isomer stalls at <30% [1].
| Evidence Dimension | Cross-coupling conversion rate |
| Target Compound Data | >95% conversion (with XPhos/RuPhos) |
| Comparator Or Baseline | Unsubstituted cyclopropyl Bpin ester (>90% conversion with standard dppf) |
| Quantified Difference | 65% drop in conversion if unoptimized ligands are used for the cis-isomer |
| Conditions | Suzuki coupling, 80 °C, 12 hours, standard aryl bromide |
Buyers and process chemists must pair this specific compound with advanced Buchwald-type ligands to ensure efficient scale-up, as generic coupling conditions will fail.
The exact stereochemistry of the methylcyclopropyl group is often a strict requirement for target engagement in modern drug discovery [1]. In structure-activity relationship (SAR) studies for targets with tight hydrophobic pockets (such as KRAS G12D), APIs incorporating the (1S,2R)-2-methylcyclopropyl motif routinely exhibit sub-nanomolar binding affinities (IC50 < 5 nM). Substituting this with the (1R,2S) enantiomer or the trans-isomer typically results in a 50- to 100-fold loss in potency (IC50 > 250 nM) due to severe steric clashes within the binding site [1].
| Evidence Dimension | Downstream API target binding affinity (IC50) |
| Target Compound Data | IC50 < 5 nM (optimal fit) |
| Comparator Or Baseline | Trans-isomer or (1R,2S) enantiomer (IC50 > 250 nM) |
| Quantified Difference | 50x to 100x reduction in potency |
| Conditions | In vitro kinase/GTPase binding assays of the final coupled API |
Procurement cannot substitute stereoisomers or racemates for early-stage biological testing, as the wrong isomer will yield false-negative efficacy data.
The pinacol (Bpin) ester format provides critical handling advantages over the corresponding free (1S,2R)-2-methylcyclopropylboronic acid [1]. The Bpin ester demonstrates excellent hydrolytic stability, retaining >98% purity after 6 months of storage at 4 °C under inert atmosphere. In contrast, the free boronic acid is prone to rapid dehydration to form trimeric boroxines and undergoes protodeboronation under ambient moisture, often degrading by >15% within a month [1].
| Evidence Dimension | Shelf-life and purity retention |
| Target Compound Data | >98% purity at 6 months (4 °C) |
| Comparator Or Baseline | Free (1S,2R)-2-methylcyclopropylboronic acid (<85% purity at 1 month) |
| Quantified Difference | >6x extension in stable shelf-life |
| Conditions | Storage at 4 °C under ambient humidity/inert atmosphere |
The Bpin ester is the preferred procurement format for bulk storage and reproducible manufacturing, avoiding the degradation-induced stoichiometry errors common with free boronic acids.
This compound is the optimal precursor for installing the (1S,2R)-2-methylcyclopropyl pharmacophore into complex small molecules [1]. Because it completely bypasses the need for late-stage chiral resolution, it is heavily utilized in the scale-up of targeted oncology drugs where the precise orientation of the methyl group is required to fill specific hydrophobic receptor pockets [2].
In medicinal chemistry workflows, the stability of the Bpin ester allows it to be used across diverse parallel synthesis arrays [3]. By reacting this stereopure building block with a library of aryl or heteroaryl halides using optimized Buchwald ligands, discovery teams can rapidly generate stereochemically pure analog libraries without the bottleneck of chiral SFC purification [1].
For chemical biology applications requiring exact spatial geometries, this compound serves as a reliable starting point [2]. Its high enantiomeric excess guarantees that the resulting chemical probes will interact with biological targets in a stereospecific manner, preventing the confounding off-target effects that often plague probes synthesized from racemic mixtures [3].